1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: is a complex organic molecule characterized by its quinoline and oxadiazole components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be achieved through multiple synthetic routes, commonly involving the following key steps:
Formation of the quinoline core: : This usually involves a Skraup synthesis, where aniline reacts with glycerol in the presence of an oxidizing agent, typically sulfuric acid, to form quinoline.
Introduction of the trifluoromethyl group: : Trifluoromethylation often employs reagents like trifluoromethyl iodide (CF3I) or the Togni reagent.
Oxadiazole ring formation: : The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving nitrile oxides and amidoximes.
Industrial Production Methods
In an industrial setting, the production of This compound focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and high-throughput screening for reaction optimization are often employed.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: can undergo several types of chemical reactions, including:
Oxidation: : Using agents like potassium permanganate (KMnO4).
Reduction: : Employing catalysts such as palladium on carbon (Pd/C).
Substitution: : Particularly nucleophilic aromatic substitution (SNAr) involving reagents like sodium hydride (NaH) and methanol (CH3OH).
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Palladium on carbon under hydrogen atmosphere.
Substitution: : Sodium hydride in methanol or other suitable solvents.
Major Products
Depending on the reactions:
Oxidation may yield carboxylic acids.
Reduction typically produces secondary amines.
Substitution reactions can introduce various functional groups at specific positions on the quinoline or oxadiazole rings.
Scientific Research Applications
1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: finds applications across several domains:
Chemistry: : As a building block for designing new molecular frameworks.
Biology: : Used in studying enzyme inhibition and interaction with proteins.
Medicine: : Potential therapeutic agent for its anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The compound exerts its effects through:
Molecular targets: : Interaction with specific proteins and enzymes.
Pathways: : Inhibition of specific pathways, such as cyclooxygenase for anti-inflammatory effects or targeting bacterial cell wall synthesis in antimicrobial actions.
Comparison with Similar Compounds
Compared to other quinoline-oxadiazole derivatives, 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
1-methyl-3-(4-fluorophenyl)-quinolin-4(1H)-one
3-(3,4-dichlorophenyl)-1-methylquinolin-4(1H)-one
These derivatives often show varying degrees of activity and selectivity based on their substituent groups and positions, highlighting the unique properties of our compound of interest.
And that's it—a thorough dive into This compound . Hope it sparks some interest and inspiration!
Properties
IUPAC Name |
1-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2/c1-25-10-14(16(26)13-7-2-3-8-15(13)25)18-23-17(24-27-18)11-5-4-6-12(9-11)19(20,21)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZIKPQAUNWOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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